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Introduction

2-Aminopyrimidine is a heterocyclic aromatic organic compound featuring a pyrimidine ring
substituted with an amino group at the second position.[1] This molecule is of significant
interest in medicinal chemistry and materials science, serving as a crucial building block for a
wide array of functional molecules.[2] Its derivatives are known to possess diverse biological
activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3]
Notably, the 2-aminopyrimidine scaffold is a core component of several approved kinase
inhibitor drugs, such as Imatinib and Palbociclib, highlighting its importance in drug discovery
and development.[3] This guide provides an in-depth overview of the core physical, chemical,
and structural properties of 2-aminopyrimidine, along with key experimental protocols for its
synthesis and analysis.

Section 1: Physical and Chemical Properties

2-Aminopyrimidine typically appears as a white, off-white, or light yellow crystalline solid or
powder at room temperature. It is an aromatic heterocyclic amine with a molecular formula of
C4H5N3 and a molecular weight of approximately 95.11 g/mol . The molecule's structure,
featuring both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens),
dictates its physical properties, including its melting point and solubility.

Table 1: Core Physical and Chemical Properties of 2-Aminopyrimidine
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Property Value References
Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
White to light yellow crystalline
Appearance ]
powder/solid
Melting Point 122-127 °C
- , 158 °C @ 186 mbar (139.5
Boiling Point
mmHg)
Density 1.129 g/cm3
pKa 3.45@ 20 °C
Flash Point 103 °C
Vapor Pressure 0.24 mmHg

Section 2: Solubility

The solubility of 2-aminopyrimidine is influenced by its ability to form hydrogen bonds. It is
moderately soluble in water and shows good solubility in polar organic solvents like ethanol,
methanol, acetone, and chloroform. Conversely, it is only slightly soluble in less polar solvents
such as ether and benzene and is poorly soluble in non-polar solvents. Solubility is dependent
on both temperature and the pH of the solution.

Table 2: Molar Solubility (x1) of 2-Aminopyrimidine in Various Organic Solvents
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Temperatur

e (K) Methanol Ethanol n-Propanol Isopropanol n-Butanol
272.65 0.0469 0.0241 0.0211 0.0163 0.0173
277.85 0.0553 0.0284 0.0246 0.0191 0.0203
283.05 0.0653 0.0335 0.0287 0.0224 0.0238
288.25 0.0772 0.0396 0.0336 0.0263 0.0279
293.45 0.0913 0.0468 0.0393 0.0309 0.0327
298.65 0.1081 0.0554 0.0460 0.0362 0.0383
303.85 0.1281 0.0657 0.0538 0.0425 0.0448
309.05 0.1519 0.0781 0.0631 0.0499 0.0524
314.25 0.1798 0.0928 0.0739 0.0586 0.0614
319.45 0.2128 0.1104 0.0866 0.0688 0.0719
323.35 0.2411 0.1258 0.0975 0.0776 0.0811

Data adapted from a study by Liu et al. (2025), which provides solubility data in 17 different
organic solvents.

Section 3: Structural Properties and Tautomerism

The solid-state structure of 2-aminopyrimidine has been determined by single-crystal X-ray
diffraction. It crystallizes in the orthorhombic space group Pcab. A key feature of its crystal
structure is the formation of centrosymmetrically related, hydrogen-bonded dimer pairs, where
the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule.

In solution and in the solid state, 2-aminopyrimidine can exist in tautomeric forms due to
proton transfer. The primary equilibrium is the amine-imine tautomerism, involving the migration
of a proton from the exocyclic amino group to one of the endocyclic ring nitrogen atoms.
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Caption: Amine-imine tautomerism in 2-aminopyrimidine.

Section 4: Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 2-

aminopyrimidine and its derivatives.

Table 3: Key Spectroscopic Features of 2-Aminopyrimidine

Technique

Key Features and
. References
Assighments

1H NMR

Signals for aromatic protons on
the pyrimidine ring and a
characteristic signal for the
amino (-NHz) protons. The
chemical shifts are solvent-

dependent.

13C NMR

Resonances corresponding to
the four unique carbon atoms
in the molecule.

FTIR

- N-H stretching vibrations
(amino group): ~3450-3180
cm~1 - NH2 scissoring
vibrations: ~1650 cm~t - C-N
stretching: ~1330-1260 cm~1

Mass Spec.

Molecular ion peak (M+)
corresponding to its molecular
weight (95.11 m/z).
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Section 5: Chemical Reactivity and Applications

2-Aminopyrimidine is a versatile precursor in organic synthesis. The presence of three
nitrogen atoms—one exocyclic and two endocyclic—provides multiple sites for chemical
modification and coordination.

» Scaffold for Drug Development: It is a privileged scaffold in medicinal chemistry. Its ability to
form key hydrogen bonds allows derivatives to act as hinge-binding motifs in many protein
kinase inhibitors.

» Synthesis of Fused Heterocycles: It serves as a starting material for synthesizing fused ring
systems like imidazopyrimidines and triazolopyrimidines.

o Coordination Chemistry: The nitrogen atoms can coordinate with various metal ions, forming
a range of metal-organic complexes with interesting structural and magnetic properties.
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Caption: Role of 2-aminopyrimidine as a core scaffold for kinase inhibitors.

Section 6: Synthesis and Characterization Workflow

The synthesis of 2-aminopyrimidine and its derivatives can be achieved through various
methods, often involving condensation and cyclization reactions. A common approach involves
the reaction of B-dicarbonyl compounds with guanidine. A modern, efficient one-pot synthesis
involves the reaction of ketones, arylacetylenes, and guanidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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